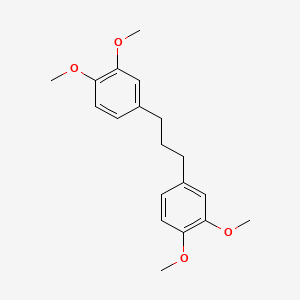
Benzene, 1,1'-(1,3-propanediyl)bis[3,4-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(3,4-dimethoxyphenyl)propane is an organic compound characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(3,4-dimethoxyphenyl)propane can be synthesized through several methods. One common approach involves the use of the Scholl reaction, which employs dichlorodicyanoquinone (DDQ) as an oxidant . Another method involves the Suzuki coupling reaction, where 3,4-dimethoxyphenylboronic acid reacts with 1,2-dibromobenzene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 1,3-Bis(3,4-dimethoxyphenyl)propane typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3,4-dimethoxyphenyl)propane undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidant in the presence of lignin peroxidase.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Nucleophiles such as hydroxide ions can be used for substitution reactions.
Major Products Formed
Oxidation: 3,4-dimethoxybenzaldehyde and 1-(3,4-dimethoxyphenyl)ethane-1,2-diol.
Reduction: The corresponding alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1,3-Bis(3,4-dimethoxyphenyl)propane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Bis(3,4-dimethoxyphenyl)propane involves its interaction with specific enzymes and molecular targets. For example, lignin peroxidase catalyzes the oxidation of this compound by hydrogen peroxide, leading to the cleavage of C-C bonds and the formation of aldehyde and diol products . The enzyme’s heme cofactor plays a crucial role in this process .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(3,4-dimethoxyphenyl)propane-1,3-diol
- 1,3-Bis(diphenylphosphino)propane
- 1,3-Bis(4-methoxyphenyl)propane
Uniqueness
1,3-Bis(3,4-dimethoxyphenyl)propane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its methoxy groups enhance its reactivity in oxidation and substitution reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
52247-01-5 |
|---|---|
Molecular Formula |
C19H24O4 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)propyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C19H24O4/c1-20-16-10-8-14(12-18(16)22-3)6-5-7-15-9-11-17(21-2)19(13-15)23-4/h8-13H,5-7H2,1-4H3 |
InChI Key |
BTPCENBVHBOHRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCC2=CC(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















